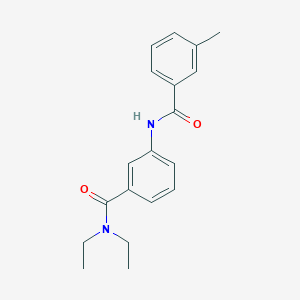
N,N-diethyl-3-(3-methylbenzamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-(3-methylbenzamido)benzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents around the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers.
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect the presence of humans or animals. This makes it difficult for the insect to locate and bite its host.
Biochemical and Physiological Effects:
DEET has been found to have a low toxicity profile in mammals, including humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been found to have a repellent effect on some non-target insects, such as honeybees.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is widely used in laboratory experiments to study the behavior of insects. Its effectiveness and low toxicity make it a useful tool for studying insect behavior and ecology. However, the use of DEET in laboratory experiments can also have limitations, such as the need to control for variables such as temperature and humidity.
Orientations Futures
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Developing new and more effective insect repellents that are less toxic to humans and the environment.
2. Studying the long-term effects of DEET exposure on human health.
3. Investigating the impact of DEET on non-target insects and the environment.
4. Developing new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Studying the molecular mechanisms of DEET's insect-repelling properties to develop new insecticides.
Méthodes De Synthèse
DEET is synthesized by reacting N,N-diethyl-m-toluamide with thionyl chloride, followed by reaction with 3-methylbenzoyl chloride. The resulting product is then purified and crystallized to obtain pure DEET.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. DEET is also effective against ticks that carry Lyme disease.
Propriétés
Nom du produit |
N,N-diethyl-3-(3-methylbenzamido)benzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[3-(diethylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-10-7-11-17(13-16)20-18(22)15-9-6-8-14(3)12-15/h6-13H,4-5H2,1-3H3,(H,20,22) |
Clé InChI |
QPABCBCJCCRFIB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)

![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)

![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)